Cas no 1259-86-5 ((+)-Glaucarubinone)

(+)-Glaucarubinone structure
Produktname:(+)-Glaucarubinone
(+)-Glaucarubinone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Picras-3-ene-2,16-dione,11,20-epoxy-1,11,12-trihydroxy-15-[(2S)-2-hydroxy-2-methyl-1-oxobutoxy]-, (1b,11b,12a,15b)- (9CI)
- Butyric acid, 2-hydroxy-2-methyl-, 4-ester with 1,3ab,4,7,7aa,11,11a,11ba-octahydro-1a,2a,4b,11b-tetrahydroxy-3a,8,11ab-trimethyl-2H-1,11cb-(epoxymethano)phenanthro[10,1-bc]pyran-5,10(3H,6abH)-dione
- glaucarubinone
- (+)-Glaucarubinone
- MLS002703011
- Picras-3-ene-2, 11,20-epoxy-1,11,12-trihydroxy-15-(2-hydroxy-2-methyl-1-oxobutoxy)-, [1.beta.,11.beta.,12.alpha.,15.beta.(S)]-
- NSC 277286
- SCHEMBL1276887
- DTXSID201317402
- Butyric acid, 4-ester with 1,3ab,4,7,7aa,11,11a,11ba-octahydro-1a,2a,4b,11b-tetrahydroxy-3a,8,11ab-trimethyl-2H-1,11cb-(epoxymethano)phenanthro[10,1-bc]pyran-5,10(3H,6abH)-dione
- Butyric acid, 4-ester with 1,3a.beta.,4,7,7a.alpha.,11,11a,11b.alpha.-octahydro-1.alpha.,2.alpha.,4.beta.,11.beta.-tetrahydroxy-3.alpha.,8,11a.beta.-trimethyl-2H-1,11c.beta.-(epoxymethano)phenanthro[10,1-bc]pyran-5,10(3H,6a.beta.H)-dione
- AC1L9BOD
- [(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate
- CHEBI:5371
- NCI60_000722
- C08763
- NSC-132791
- CHEMBL458347
- (S)-(1R,2R,3R,3aS,3a1S,4R,6aR,7aS,11S,11aS,11bR)-1,2,11-Trihydroxy-3,8,11a-trimethyl-5,10-dioxo-2,3,3a,4,5,6a,7,7a,10,11,11a,11b-dodecahydro-1H-1,3a1-(epoxymethano)dibenzo[de,g]chromen-4-yl 2-hydroxy-2-methylbutanoate
- Q27106736
- NSC132791
- Neuro_000064
- SMR001566819
- Picras-3-ene-2,16-dione, 11,20-epoxy-1,11,12-trihydroxy-15-(2-hydroxy-2-methyl-1-oxobutoxy)-, {[1.beta.,} 11.beta.,12.alpha.,15.beta.(S)]-
- (trihydroxy-trimethyl-dioxo-[?]yl) 2-hydroxy-2-methyl-butanoate
- NSC-277286
- NSC277286
- Butyric acid, 2-hydroxy-2-methyl-, 4-ester with 1,3ab,4,7,7aa,11,11a,11ba-octahydro-1a,2a,4b, 11b-tetrahydroxy-3a,8,11ab-trimethyl-2H-1, {11cb-(epoxymethano)phenanthro[10,1-bc]pyran-5,10(3H,6abH)-dione}
- CHEMBL1728992
- Butyric acid, 2-hydroxy-2-methyl-, 4-ester with 1,3a.beta.,4,7,7a.alpha.,11,11a,11b.alpha.-octahydro-1.alpha.,2.alpha.,4.beta., 11.beta.-tetrahydroxy-3.alpha.,8,11a.beta.-trimethyl-2H-1, {11c.beta.-(epoxymethano)phenanthro[10,1-bc]pyran-5,10(3H,} 6a.beta.H)-dione
- Picras-3-ene-2,16-dione, 11,20-epoxy-1,11,12-trihydroxy-15-(2-hydroxy-2-methyl-1-oxobutoxy)-, [1.beta.,11.beta.,12.alpha.,15.beta.(S)]-
- Butyric acid, 2-hydroxy-2-methyl-, 4-ester with 1,3a.beta.,4,7,7a.alpha.,11,11a,11b.alpha.-octahydro-1.alpha.,2.alpha.,4.beta.,11.beta.-tetrahydroxy-3.alpha.,8,11a.beta.-trimethyl-2H-1,11c.beta.-(epoxymethano)phenanthro[10,1-bc]pyran-5,10(3H,6a.beta.H)-dione
-
- Inchi: InChI=1S/C25H34O10/c1-6-22(4,31)21(30)35-16-15-11(3)17(27)25(32)20-23(5)12(10(2)7-13(26)18(23)28)8-14(34-19(16)29)24(15,20)9-33-25/h7,11-12,14-18,20,27-28,31-32H,6,8-9H2,1-5H3/t11-,12+,14-,15?,16-,17-,18-,20-,22+,23-,24+,25+/m1/s1
- InChI-Schlüssel: WRBGCYVAJRRQKP-GJIAEIIPSA-N
- Lächelt: CC[C@](C(O[C@H]1C(=O)O[C@H]2[C@@]34CO[C@]([C@@H]([C@H](C)C13)O)(O)[C@@H]4[C@]1([C@H](O)C(=O)C=C(C)[C@@H]1C2)C)=O)(C)O
Berechnete Eigenschaften
- Genaue Masse: 494.21500
- Monoisotopenmasse: 494.215
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 35
- Anzahl drehbarer Bindungen: 4
- Komplexität: 1020
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 12
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 160A^2
- XLogP3: 0.1
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.44
- Siedepunkt: 714.1°Cat760mmHg
- Flammpunkt: 240.7°C
- Brechungsindex: 1.611
- PSA: 159.82000
- LogP: -0.15110
(+)-Glaucarubinone Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-N10926-1mg |
(+)-Glaucarubinone |
1259-86-5 | 96.46% | 1mg |
¥2800 | 2024-07-20 | |
MedChemExpress | HY-N10926-5mg |
(+)-Glaucarubinone |
1259-86-5 | 96.46% | 5mg |
¥6800 | 2024-07-20 |
(+)-Glaucarubinone Verwandte Literatur
-
A. Merrien,J. Polonsky J. Chem. Soc. D 1971 261
-
Aikaterini Argyropoulou,Nektarios Aligiannis,Ioannis P. Trougakos,Alexios-Leandros Skaltsounis Nat. Prod. Rep. 2013 30 1412
-
Lin Chen,Yang-Yu Yang,Rong-rong Zhou,Liang-zi Fang,Di Zhao,Ping Cai,Rong Yu,Shui-han Zhang,Jian-hua Huang Anal. Methods 2021 13 1226
1259-86-5 ((+)-Glaucarubinone) Verwandte Produkte
- 119417-96-8(b-D-Glucopyranosiduronic acid, (3b,20b,22b)-22,29-epoxy-11,29-dioxoolean-12-en-3-yl 2-O-b-D-glucopyranuronosyl-)
- 84633-29-4(Eurycomanone)
- 486430-93-7(O-Acetylcyclocalopin A)
- 1350513-38-0((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid)
- 475633-50-2(2-(4-carboxyphenyl)amino-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide)
- 1251365-98-6(1-(4-aminopyridine-2-carbonyl)piperidin-4-ol)
- 1147558-17-5(6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine)
- 916889-37-7(5-bromo-1,3,4-thiadiazole-2-carbonitrile)
- 887220-81-7(5-(3-bromophenyl)(pyrrolidin-1-yl)methyl-2-(furan-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 2172259-31-1(1-(3-hydroxybutyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxylic acid)
Empfohlene Lieferanten
Handan Zechi Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Xinsi New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
